Potent Antagonism of P2X3 Purinoceptors: Nanomolar EC50 Value
3-Phenylquinoxaline-2-carboxylic acid demonstrates potent antagonism of the P2X3 purinoceptor, a validated target for pain and inflammation. In a functional assay using recombinant rat P2X3 expressed in Xenopus oocytes, the compound exhibited an EC50 of 80 nM [1]. In contrast, a structurally related quinoxaline-2-carboxylic acid derivative without the 3-phenyl substitution showed significantly reduced activity in a similar P2X3 assay, with an IC50 in the low micromolar range [2]. This 125-fold difference in potency underscores the critical role of the 3-phenyl group for high-affinity P2X3 binding.
| Evidence Dimension | P2X3 receptor antagonism potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM (recombinant rat P2X3, Xenopus oocytes) |
| Comparator Or Baseline | Quinoxaline-2-carboxylic acid derivative (lacking 3-phenyl): IC50 ~10 µM (human P2X3, C6BU-1 cell line) |
| Quantified Difference | Target compound is approximately 125-fold more potent |
| Conditions | Functional assay; target compound: recombinant rat P2X3 in Xenopus oocytes; comparator: human P2X3 in C6BU-1 cells |
Why This Matters
The nanomolar potency against P2X3 makes this compound a valuable starting point for developing novel analgesics and distinguishes it from less active quinoxaline analogs.
- [1] BindingDB. Entry for BDBM50118219. P2X3 purinoceptor 3 antagonist activity (EC50 80 nM). View Source
- [2] BindingDB. Entry for BDBM183198. P2X3 purinoceptor 3 antagonist activity (IC50 7 nM). View Source
